molecular formula C10H11BrO3 B1369484 Methyl 2-bromo-5-methoxy-4-methylbenzoate CAS No. 87808-28-4

Methyl 2-bromo-5-methoxy-4-methylbenzoate

Cat. No. B1369484
CAS RN: 87808-28-4
M. Wt: 259.1 g/mol
InChI Key: PVSLEQAPQWFIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-5-methoxy-4-methylbenzoate” is an organic compound with the molecular formula C10H11BrO3 . It is also known by other names such as “2-Bromo-5-methoxybenzoic Acid Methyl Ester” and "Methyl 6-Bromo-m-anisate" .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “Methyl 2-bromo-5-methoxy-4-methylbenzoate”. For instance, one study describes the synthesis of a series of analogues through standard chemical procedures . The structures of the compounds were confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methoxy-4-methylbenzoate” is a liquid at 20°C . It has a molecular weight of 245.07 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Scientific Research Applications

1. Photodynamic Therapy for Cancer Treatment

  • Methyl 2-bromo-5-methoxy-4-methylbenzoate-related compounds have potential applications in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their efficacy as Type II photosensitizers in photodynamic therapy, with promising properties like high singlet oxygen quantum yield and good fluorescence. This suggests potential therapeutic applications for similar compounds in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

2. Synthetic Processes and Intermediates

  • The synthesis of related bromophenol derivatives, as studied by Zhao et al. (2004), and the preparation of intermediates like methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate by Li-jiao (2013), highlight the compound's role in complex synthetic processes. These studies provide insights into the methodologies for synthesizing structurally similar compounds, which can be useful in various pharmaceutical and chemical applications (Zhao et al., 2004); (Li-jiao, 2013).

3. Bromination and Formylation Reactions

  • Research on the bromination and formylation of similar compounds, as explored by Cannon et al. (1971) and Cresp et al. (1973), provides foundational knowledge for chemical reactions involving Methyl 2-bromo-5-methoxy-4-methylbenzoate. Understanding these reaction mechanisms is crucial for developing new synthetic routes and derivatives with potential applications in various fields (Cannon et al., 1971); (Cresp et al., 1973).

properties

IUPAC Name

methyl 2-bromo-5-methoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSLEQAPQWFIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204327
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-methoxy-4-methylbenzoate

CAS RN

87808-28-4
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87808-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-5-methoxy-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 800 mg of material from step b. 10 ml of dry reagent grade acetone, 456 mg of K2CO3, and excess methyl iodide was stirred a refluxed for 3 days. Ether extraction provided the ester in a form suitable for further transformation.
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
dry reagent
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
456 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

H2SO4 (0.5 mL, 9.3 mmol) was added to a suspension of 2-bromo-5-methoxy-4-methylbenzoic acid (4.07 g, 16.6 mmol) in MeOH (40 mL) and the resulting rxn mixture was heated to 70° C. overnight. The rxn mixture was cooled to 0° C. and basified with 1M aq. NaOH (10 mL) to pH 11. The rxn mixture was extracted with DCM and the combined org. layers were dried (MgSO4), filtered and concentrated in vacuo to yield methyl 2-bromo-5-methoxy-4-methylbenzoate as a yellow solid that was used as such in the next step without purification. LC-MS A: tR=0.90 min, [M+H]+=258.91.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 3
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-5-methoxy-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-5-methoxy-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.